Propargyl-PEG3-amine

説明

Propargyl-PEG3-amine is a PEG linker that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

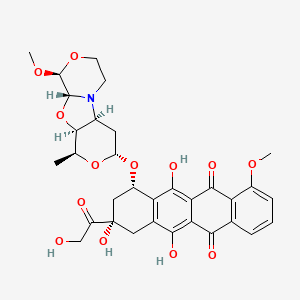

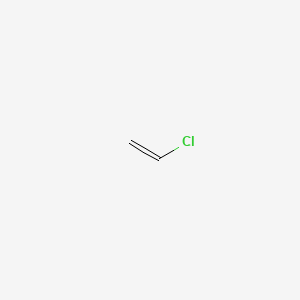

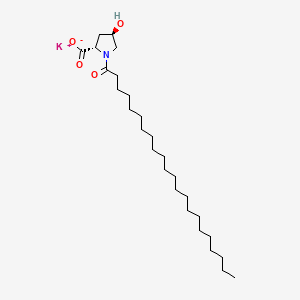

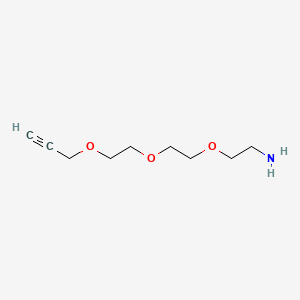

The molecular formula of Propargyl-PEG3-amine is C9H17NO3 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

Propargyl-PEG3-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry .

Physical And Chemical Properties Analysis

Propargyl-PEG3-amine has a molecular weight of 187.24 . It is a liquid at room temperature . It is soluble in water, DMSO, DCM, DMF .

科学的研究の応用

1. Synthesis of Heterobifunctional Poly (ethylene glycol) Propargyl-PEG3-amine is used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .

Bioconjugation

The hydrophilic PEG linker in Propargyl-PEG3-amine facilitates solubility in biological applications . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Preparation of Propargyl Amines

Propargyl-PEG3-amine can be used in the preparation of various derivatives of propargyl amines through one-pot A3 and KA2-coupling three-component reactions .

Synthesis of Propargylation Agents

The propargyl group in Propargyl-PEG3-amine is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Biomedical Applications

Due to its low toxicity, good hydrophilicity, excellent biocompatibility, and biodegradability, Propargyl-PEG3-amine can be used as a promising material in such biomedical applications as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .

Chemical Biology and Medicinal Chemistry

Propargyl-PEG3-amine can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

作用機序

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Mode of Action

The mode of action of Propargyl-PEG3-amine involves the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by Propargyl-PEG3-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, Propargyl-PEG3-amine can selectively target proteins for degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of Propargyl-PEG3-amine is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins. The exact molecular and cellular effects would depend on the specific proteins being targeted.

Action Environment

The action of Propargyl-PEG3-amine can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions Additionally, the stability of the compound could be influenced by factors such as pH and temperature

将来の方向性

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . The goal of future research is to highlight these exciting advances and to underscore their impact .

特性

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG3-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。